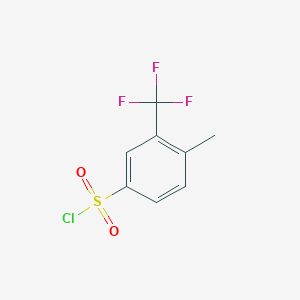

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Beschreibung

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride with the molecular formula C₈H₆ClF₃O₂S and a molecular weight of 274.65 g/mol. This compound features a sulfonyl chloride (-SO₂Cl) functional group at position 1 of the benzene ring, with a methyl (-CH₃) group at position 4 and a trifluoromethyl (-CF₃) group at position 3 (Figure 1).

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(15(9,13)14)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYYKYFUZKZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596852 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151258-36-5 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of 4-Methyl-3-(trifluoromethyl)benzene

The initial step involves nitration of the methyl-substituted trifluoromethylbenzene to introduce a nitro group at the desired position. This is typically achieved by reacting the aromatic precursor with a nitrating mixture of nitric acid and sulfuric acid under controlled low temperatures (0–40 °C, preferably 30–40 °C) to avoid over-nitration and side reactions.

Reduction of Nitro to Amino Group

The nitro intermediate is then reduced to the corresponding amine. Two common reduction methods are reported:

- Iron powder reduction in aqueous ethanol with ammonium chloride catalyst : The reaction is carried out at 50–70 °C, yielding 54–55% of 4-Methyl-3-(trifluoromethyl)aniline after workup involving pH adjustment, filtration, and solvent extraction.

- Catalytic hydrogenation using nickel catalyst in methanol under hydrogen pressure (6 MPa) at ~85 °C : This method also yields approximately 54% of the amine product after filtration and solvent removal.

Both methods provide comparable yields, with the iron reduction being a classical and cost-effective approach.

Diazotization of the Amino Compound

The amine is converted to the diazonium salt by reaction with sodium nitrite and hydrochloric acid in a polar protic solvent system, typically a mixture of water and glacial acetic acid. The reaction is conducted at low temperatures (-5 to 5 °C) to stabilize the diazonium intermediate and prevent decomposition.

Sulfonylation to Form Sulfonyl Chloride

The diazonium salt reacts with sulfur dioxide gas in the presence of cuprous chloride catalyst at 25–30 °C to form the sulfonyl chloride intermediate. This step is crucial and must be carefully controlled to avoid side reactions and ensure high product purity.

Purification

The crude 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride is purified by distillation followed by recrystallization using a solvent system such as ethyl acetate and normal hexane. This process yields a product with purity exceeding 98%.

Comparative Data Table of Key Reaction Steps

| Step | Conditions | Reagents/Catalysts | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Mixed acid (HNO3/H2SO4), low temp | Nitric acid, sulfuric acid | 0–40 (prefer 30–40) | Not specified | Controlled to avoid over-nitration |

| Reduction (Iron method) | Fe powder, NH4Cl, EtOH/H2O | Iron powder, ammonium chloride | 50–70 | 54–55 | pH adjusted post-reduction, filtration |

| Reduction (Hydrogenation) | Ni catalyst, H2, MeOH, autoclave | Nickel catalyst, hydrogen gas | ~85 | 54 | High pressure (6 MPa), solvent removal |

| Diazotization | NaNO2, HCl, water/acetic acid | Sodium nitrite, hydrochloric acid | -5 to 5 | Not specified | Low temp to stabilize diazonium salt |

| Sulfonylation | SO2 gas, CuCl catalyst | Sulfur dioxide, cuprous chloride | 25–30 | Not specified | Critical for sulfonyl chloride formation |

| Purification | Distillation, recrystallization | Ethyl acetate/hexane | Ambient | >98% purity | Removes impurities, improves yield |

Research Findings and Notes

- The diazotization-sulfonylation sequence is sensitive to temperature and solvent conditions; maintaining low temperatures during diazotization and moderate temperatures during sulfonylation optimizes yield and purity.

- The use of cuprous chloride as a catalyst in the sulfonylation step enhances reaction efficiency by facilitating the formation of the sulfonyl chloride group from the diazonium intermediate.

- Environmental considerations are addressed by controlling sulfur dioxide usage and minimizing waste gases through absorption systems, reducing pollution.

- The reduction step can be tailored based on available equipment and cost considerations, with catalytic hydrogenation offering cleaner reaction conditions but requiring specialized pressure equipment.

- Purification via recrystallization in ethyl acetate and hexane is effective in achieving high purity, critical for downstream applications in fine chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are often conducted under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Organic Reactions

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a crucial reagent in organic synthesis. It is primarily used for the introduction of sulfonyl groups into organic molecules, enhancing their reactivity and facilitating further transformations. This compound is particularly valuable in the synthesis of sulfonamides and sulfonic acids, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Fluorination Agent

The compound acts as a fluorinating agent, allowing for the incorporation of fluorine atoms into organic substrates. This property is significant for developing fluorinated drugs, which often exhibit improved metabolic stability and biological activity compared to their non-fluorinated counterparts .

Pharmaceutical Applications

Synthesis of Antimycobacterial Agents

Recent studies have highlighted the role of this compound in the synthesis of novel antimycobacterial agents. For instance, it has been employed in the preparation of quinolone derivatives that demonstrate activity against tuberculosis. The compound's ability to facilitate complex reactions under mild conditions makes it an attractive option for pharmaceutical chemists .

Development of FDA-Approved Drugs

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. The incorporation of this compound into drug design has led to the development of compounds with enhanced therapeutic profiles. Its utility in synthesizing various drug candidates underscores its importance in medicinal chemistry .

Agrochemical Synthesis

The compound is also utilized in the agrochemical industry for synthesizing herbicides and pesticides. The introduction of sulfonyl groups can significantly enhance the biological activity of these compounds, improving their efficacy against target pests while minimizing environmental impact .

Material Science

In materials science, this compound is used to create fluorinated polymers and coatings that exhibit unique properties such as increased chemical resistance and thermal stability. These materials find applications in various industries, including electronics and automotive .

Case Studies

Wirkmechanismus

The mechanism by which 4-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in various chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group significantly increases electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward nucleophiles (e.g., amines) .

- Steric Effects : Bulky substituents (e.g., -CF₃ at position 3 or 4) may reduce reaction rates in sterically demanding reactions compared to less hindered analogs like 4-methylbenzene-1-sulfonyl chloride .

Reactivity in Sulfonamide Formation

Table 2: Comparative Reactivity in Model Reactions

Insights :

- Yields in sulfonamide formation depend on both electronic and steric factors. For example, 2-(trifluoromethyl)benzene-1-sulfonyl chloride achieved moderate yields (37–51%) in reactions with aromatic amines, while bulkier analogs like 4-tert-butyl derivatives showed higher yields (72–81%) in less sterically constrained systems .

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl phenyl sulfonyl chloride , is an aromatic sulfonyl chloride compound with the molecular formula and a molecular weight of 258.65 g/mol. This compound features a sulfonyl chloride functional group attached to a benzene ring that carries both a methyl group and a trifluoromethyl group at the para and meta positions, respectively. The unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals.

The presence of both the methyl and trifluoromethyl groups enhances the compound's electrophilicity, making it a suitable candidate for various nucleophilic substitution reactions. Sulfonyl chlorides are known for their ability to react with nucleophiles, which can lead to the formation of more complex molecules. The trifluoromethyl group may improve lipophilicity and metabolic stability, enhancing the biological activity of derivatives formed from this compound.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Sulfonyl chlorides are recognized for their role as electrophiles in drug design, particularly in developing inhibitors for various enzymes and receptors.

- Reactivity as an Electrophile : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various biological nucleophiles (e.g., amines, alcohols), potentially leading to the inhibition of target proteins.

- Interaction with Biological Targets : The trifluoromethyl group may confer unique interactions with biological targets, potentially leading to novel therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Contains only the trifluoromethyl group | Lacks the methyl substituent at position 4 |

| 4-Methylbenzenesulfonyl chloride | Contains only a methyl group | Does not have the trifluoromethyl substituent |

| 3-Methyl-4-(trifluoromethyl)benzenesulfonyl chloride | Methyl and trifluoromethyl groups at different positions | Different position of substituents affects reactivity |

| Benzene-1-sulfonyl fluoride | Contains fluoride instead of chlorine | Different halogen affects reactivity |

Research Findings and Case Studies

Research on structurally similar compounds has indicated potential biological activities:

- Antimicrobial Activity : Compounds featuring sulfonyl groups have been documented to exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, studies have shown that certain sulfonamide derivatives can inhibit bacterial growth effectively.

- Enzyme Inhibition : Sulfonyl chlorides are often employed in medicinal chemistry as precursors for enzyme inhibitors. Their ability to form covalent bonds with active site residues makes them valuable in drug design.

Example Case Study

A study on sulfonamide derivatives , which share structural similarities with this compound, demonstrated significant antimicrobial activity against various strains of bacteria. The mechanism involved the inhibition of protein synthesis pathways followed by disruption of nucleic acid synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of the parent aromatic precursor. For substituted benzene derivatives, this involves reacting the precursor (e.g., 4-methyl-3-(trifluoromethyl)benzene) with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride . Key considerations include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize decomposition.

- Purification : Crude products are purified via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, non-polar solvents).

Q. What safety precautions and storage conditions are critical for handling this compound?

this compound is moisture-sensitive and corrosive . Recommended practices include:

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- NMR spectroscopy : ¹H NMR (to confirm aromatic substitution patterns) and ¹⁹F NMR (to verify trifluoromethyl groups).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- HPLC : To assess purity (>95% by ELSD or UV detection) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

The trifluoromethyl group is strongly electron-withdrawing (–I effect), deactivating the aromatic ring and directing electrophiles to the para position relative to itself. The methyl group (+I effect) mildly activates the ring, but its steric bulk at the ortho position can hinder nucleophilic attack. This combination necessitates careful optimization of reaction conditions (e.g., using polar aprotic solvents like DMF to stabilize intermediates) .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during sulfonamide synthesis?

- Controlled reagent addition : Slow addition of the sulfonyl chloride to the amine in a cooled (0°C) pyridine solution minimizes exothermic side reactions.

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the sulfonyl chloride.

- Inert atmosphere : Reactions conducted under N₂/Ar prevent moisture-induced hydrolysis .

Q. How can regioselectivity challenges be addressed in electrophilic substitutions involving this compound?

The trifluoromethyl group directs electrophiles to the para position, but competing pathways may arise due to steric hindrance from the methyl group. Strategies include:

Q. What are the applications of this sulfonyl chloride in medicinal chemistry and protein modification?

This compound serves as a key intermediate in synthesizing sulfonamide-based inhibitors (e.g., targeting URAT1 for gout treatment) and bioconjugation reagents for protein modification. Its reactivity with amines enables selective labeling of lysine residues in peptides, aiding structural and functional proteomics studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.